Methyl 4-(3,3-dimethylbutanoyl)benzoate

Description

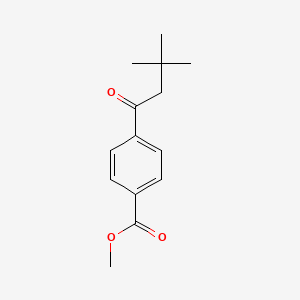

Methyl 4-(3,3-dimethylbutanoyl)benzoate is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3,3-dimethylbutanoyl substituent on the benzene ring . This compound is used in various chemical and industrial applications due to its unique chemical properties.

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

methyl 4-(3,3-dimethylbutanoyl)benzoate |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)9-12(15)10-5-7-11(8-6-10)13(16)17-4/h5-8H,9H2,1-4H3 |

InChI Key |

HJYAEHSUPMLCGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3,3-dimethylbutanoyl)benzoate can be synthesized through the esterification of 4-(3,3-dimethylbutanoyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, and using a strong acid like sulfuric acid or hydrochloric acid as the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,3-dimethylbutanoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

Methyl 4-(3,3-dimethylbutanoyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(3,3-dimethylbutanoyl)benzoate involves its interaction with specific molecular targets and pathways . The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes and receptors in biological systems . The 3,3-dimethylbutanoyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3,3-dimethylbutanoyl)benzoate is unique due to its specific structural features, such as the 3,3-dimethylbutanoyl group, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various applications where specific reactivity and properties are required .

Biological Activity

Methyl 4-(3,3-dimethylbutanoyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

This compound can be synthesized through esterification reactions involving 4-(3,3-dimethylbutanoyl)benzoic acid and methanol. The reaction typically requires acidic catalysts and can be optimized to improve yield and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study assessing the compound's efficacy against various bacterial strains, the minimum inhibitory concentration (MIC) was determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. A study conducted on human cancer cell lines demonstrated that the compound inhibits cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 15 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in treated cells.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated a promising activity profile, particularly against MRSA strains.

- Anticancer Mechanism : Research published in Cancer Letters explored the compound's ability to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Synergistic Effects : A recent investigation assessed the synergistic effects of this compound with traditional antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.